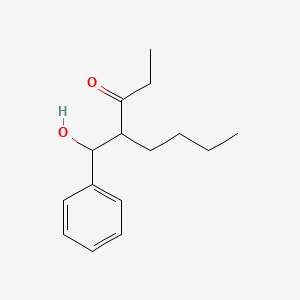
3-Octanone, 4-(hydroxyphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octanone, 4-(hydroxyphenylmethyl)- is an organic compound with the molecular formula C18H28O2 It is a derivative of octanone, characterized by the presence of a hydroxyphenylmethyl group attached to the fourth carbon of the octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octanone, 4-(hydroxyphenylmethyl)- typically involves the alkylation of 3-octanone with a hydroxyphenylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the 3-octanone, making it more nucleophilic. The reaction is conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-Octanone, 4-(hydroxyphenylmethyl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as phase-transfer catalysts can enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Octanone, 4-(hydroxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the octanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyphenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-(carboxyphenylmethyl)-3-octanone.
Reduction: Formation of 4-(hydroxyphenylmethyl)-3-octanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Octanone, 4-(hydroxyphenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Octanone, 4-(hydroxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyphenylmethyl group to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Octanone: Another isomer of octanone with the carbonyl group at the second position.
4-Octanone: An isomer with the carbonyl group at the fourth position.
3-Octanol: The alcohol derivative of 3-octanone.
Uniqueness
3-Octanone, 4-(hydroxyphenylmethyl)- is unique due to the presence of the hydroxyphenylmethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
332871-59-7 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]octan-3-one |
InChI |
InChI=1S/C15H22O2/c1-3-5-11-13(14(16)4-2)15(17)12-9-7-6-8-10-12/h6-10,13,15,17H,3-5,11H2,1-2H3 |
InChI Key |
BSHOVKPQTBOOIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C1=CC=CC=C1)O)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



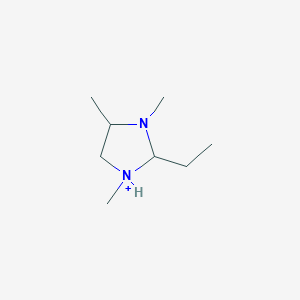
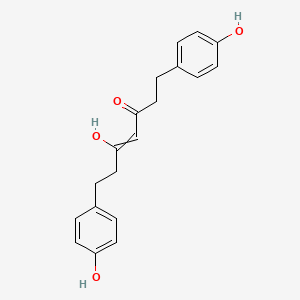

![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
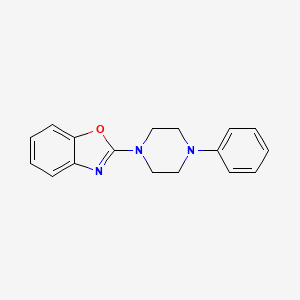

![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
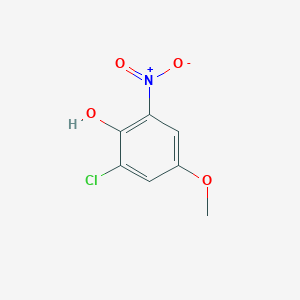
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)



